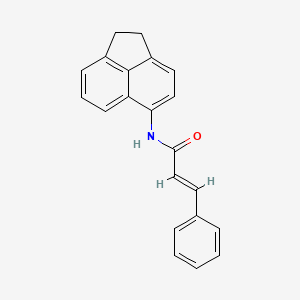

(2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide

Description

(2E)-N-(1,2-Dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide is an α,β-unsaturated amide derivative featuring a conjugated enamide group linked to a 1,2-dihydroacenaphthylene scaffold. The acenaphthene core contributes rigidity and aromaticity, enhancing molecular stability and influencing physicochemical properties such as melting point and solubility. This compound is of interest in medicinal chemistry due to structural similarities to bioactive enamide derivatives like cinnamamide () and thiazole-based analogs () .

Properties

IUPAC Name |

(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c23-20(14-9-15-5-2-1-3-6-15)22-19-13-12-17-11-10-16-7-4-8-18(19)21(16)17/h1-9,12-14H,10-11H2,(H,22,23)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGUGQHDMKIAPI-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide, with a molecular formula of CHNO and a molecular weight of approximately 299.373 g/mol, is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological activity, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- A dihydroacenaphthylene moiety : Contributing to its hydrophobic characteristics.

- A phenylprop-2-enamide group : Known for its bioactive properties.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 299.373 g/mol |

| IUPAC Name | (2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide |

| Purity | ~95% |

The biological activity of (2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Research indicates that it may exhibit:

- Anticonvulsant Activity : Similar compounds have shown promise in treating epilepsy by modulating neurotransmitter release and inhibiting seizure activity.

- Anti-inflammatory Properties : Compounds in the same class have been noted to inhibit cyclooxygenase (COX) and lipoxygenase pathways, leading to reduced inflammation.

Case Studies and Research Findings

-

Anticonvulsant Activity :

Model ED50 (mg/kg) Maximal Electroshock Test 44.46 (mice, i.p.) 6-Hz Psychomotor Seizure 71.55 (mice, i.p.) - Anti-inflammatory Activity :

- Safety Profile :

Potential Therapeutic Applications

Given its promising biological activities, (2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide could be developed as a lead compound for:

- Antiepileptic Drugs : Targeting various forms of epilepsy through modulation of neurotransmitter systems.

- Anti-inflammatory Agents : Potential use in chronic inflammatory conditions due to its ability to inhibit key inflammatory pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

A. Thiazol-2-amine Derivatives ()

Compounds such as N-(4-Methoxyphenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3d) and N-(4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-yl)benzamide (4b) feature a thiazole ring instead of the enamide group.

- Synthesis: These derivatives are synthesized via cyclization of acyl chlorides with thioureas in ethanol, yielding 52.4–73.6% .

- Physical Properties : Melting points range from 173.2°C (4b) to 323.1°C (3g), influenced by substituent polarity and hydrogen-bonding capacity. The target compound’s melting point is expected to fall within this range due to its rigid acenaphthene core.

- Bioactivity : Thiazole derivatives exhibit cytotoxicity in MTT assays (e.g., 20 μM against SKRB-3 cells), likely mediated by thiazole’s ability to chelate metal ions or disrupt enzyme activity .

B. Benzamide Derivatives ()

N-(4-(1,2-Dihydroacenaphthylen-5-yl)-1,3-thiazol-2-yl)-4-methoxybenzamide (4c) and N-(4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-yl)furan-2-carboxamide (4d) replace the enamide with benzamide or heteroaromatic carboxamide groups.

- Hydrogen Bonding : The amide NH in these compounds forms strong hydrogen bonds (e.g., with carbonyl oxygen), as observed in their high melting points (184.9–213.8°C) . The target compound’s enamide group may exhibit similar hydrogen-bonding patterns but with enhanced resonance stabilization due to conjugation.

C. Cinnamamide Analogs ()

Cinnamamide ((2E)-3-phenylprop-2-enamide) lacks the acenaphthene moiety but shares the α,β-unsaturated enamide group.

- Bioactivity: Cinnamamide derivatives exhibit insecticidal activity (e.g., LC₅₀ = 0.28 μg/cm² against Sitophilus zeamais), attributed to the electrophilic α,β-unsaturated carbonyl reacting with nucleophilic residues in enzymes .

Data Table: Comparative Analysis

Key Differences and Implications

This could enhance reactivity in biological systems .

Steric and Aromatic Interactions : The acenaphthene scaffold provides a larger aromatic surface than phenyl groups in cinnamamide, favoring π-π stacking with protein targets or DNA intercalation .

Synthetic Challenges : Thiazole derivatives require multistep cyclization, whereas the target compound’s synthesis may involve direct acylation of 1,2-dihydroacenaphthylen-5-amine with cinnamoyl chloride, similar to methods in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.